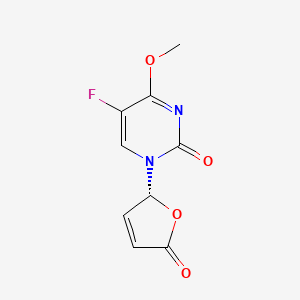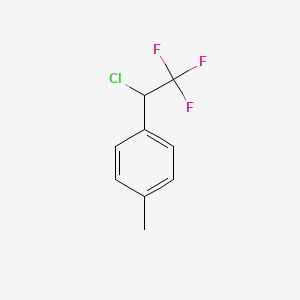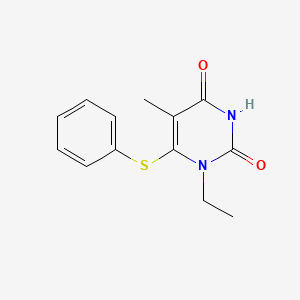
1-Ethyl-6-(phenylthio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-(phenylthio)thymine is a synthetic compound belonging to the class of thymine derivatives It is characterized by the presence of an ethyl group at the 1-position and a phenylthio group at the 6-position of the thymine ring
Métodos De Preparación
The synthesis of 1-Ethyl-6-(phenylthio)thymine involves several key steps. One common method includes the lithiation of thymine derivatives followed by reaction with phenyl disulfides. For instance, the lithiation of 1-[(2-tert-butyldimethylsiloxy)ethoxy]methylthymine can be followed by reaction with diaryl disulfides to introduce the phenylthio group . Another approach involves the addition-elimination reaction of 1-[(2-tert-butyldimethylsiloxy)ethoxy]methyl-6-(phenylsulfinyl)thymine with aromatic thiols .
Análisis De Reacciones Químicas
1-Ethyl-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group, to yield thiols.
Substitution: The ethyl and phenylthio groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-6-(phenylthio)thymine has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), inhibiting the replication of HIV by binding to the reverse transcriptase enzyme . This compound and its analogs have shown potent activity against various strains of HIV, making them valuable in the development of antiviral therapies .
Mecanismo De Acción
The primary mechanism of action of 1-Ethyl-6-(phenylthio)thymine involves its interaction with the reverse transcriptase enzyme of HIV. By binding to a specific site on the enzyme, it prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication . This binding is facilitated by interactions with key amino acid residues in the enzyme’s active site, including leucine, valine, and tyrosine .
Comparación Con Compuestos Similares
1-Ethyl-6-(phenylthio)thymine is part of a broader class of thymine derivatives with antiviral properties. Similar compounds include:
1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): Another potent NNRTI with similar antiviral activity.
6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU): A highly active and selective inhibitor of HIV-1 replication.
6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU): Another NNRTI with significant activity against HIV-1.
What sets this compound apart is its unique substitution pattern, which contributes to its specific binding affinity and inhibitory activity against HIV reverse transcriptase.
Propiedades
Número CAS |
136160-20-8 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
1-ethyl-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O2S/c1-3-15-12(9(2)11(16)14-13(15)17)18-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16,17) |
Clave InChI |
IHVOGKKVBQKZSA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


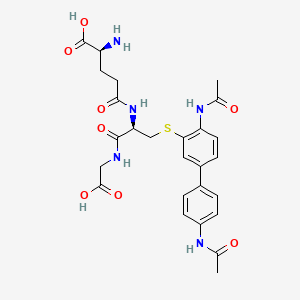
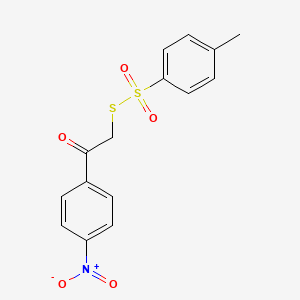

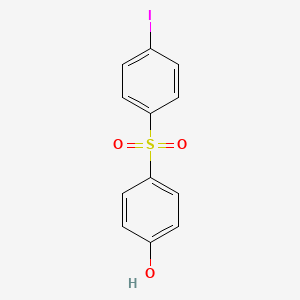
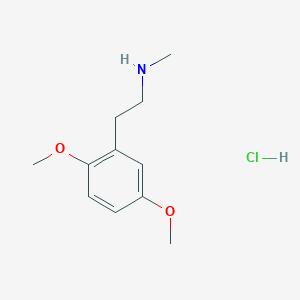
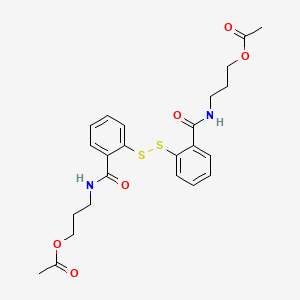
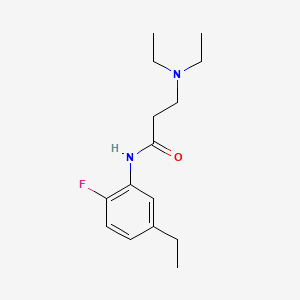
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)

